molecular formula C8H10FNO2S B13136279 5-Fluoro-2,3-dimethylbenzenesulfonamide

5-Fluoro-2,3-dimethylbenzenesulfonamide

Cat. No.: B13136279
M. Wt: 203.24 g/mol
InChI Key: CQPXMNNLKDZQAK-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dimethylbenzenesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at position 5, methyl groups at positions 2 and 3, and a sulfonamide functional group (-SO₂NH₂). The fluorine atom and methyl groups may enhance metabolic stability and lipophilicity compared to non-fluorinated or non-methylated analogs .

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

5-fluoro-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10FNO2S/c1-5-3-7(9)4-8(6(5)2)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12)

InChI Key

CQPXMNNLKDZQAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dimethylbenzenesulfonamide typically involves the reaction of 5-fluoro-2,3-dimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

5-Fluoro-2,3-dimethylbenzenesulfonyl chloride+NH3This compound\text{5-Fluoro-2,3-dimethylbenzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound} 5-Fluoro-2,3-dimethylbenzenesulfonyl chloride+NH3​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different sulfonamide derivatives .

Scientific Research Applications

5-Fluoro-2,3-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of 5-Fluoro-2,3-dimethylbenzenesulfonamide with fluorinated pyrimidines and nucleosides discussed in the evidence:

Compound Substituents Molecular Weight Functional Groups
This compound F (C5), CH₃ (C2, C3), -SO₂NH₂ (C1) ~229.26 (hypothetical) Sulfonamide, fluorine, methyl
5-Fluorouracil (5-FU) F (C5), uracil ring 130.08 Pyrimidine, fluorine
5-Fluoro-2'-deoxyuridine F (C5), deoxyribose sugar 246.20 Nucleoside, fluorine
5-Fluoro-2,3-dihydro-(1H)-indole F (C5), dihydroindole ring 120.11 Indole, fluorine

Key Observations :

Antitumor Activity
  • 5-Fluorouracil (5-FU): Acts primarily via incorporation into RNA/DNA and inhibition of thymidylate synthase (TS). Demonstrates high activity against colorectal and breast cancers but shows variable potency across tumor types (e.g., less effective against Sarcoma 180) .
  • 5-Fluoro-2'-deoxyuridine : A prodrug of 5-FU with comparable efficacy in colorectal cancer. Activated via phosphorylation to FdUMP, bypassing metabolic bottlenecks associated with 5-FU .
  • This compound: While direct data is unavailable, sulfonamides are known to inhibit enzymes like carbonic anhydrase IX (CA-IX), a target in hypoxic tumors.
Toxicity Profiles
  • 5-FU : Causes hematopoietic depression, gastrointestinal toxicity, and delayed deaths due to DNA damage .
  • 5-Fluoro-2'-deoxyuridine : Generally better tolerated than 5-FU, with reduced gastrointestinal side effects .
  • This compound : Expected to have a distinct toxicity profile due to the sulfonamide group, which is less likely to incorporate into DNA. Methyl groups may reduce hepatic toxicity compared to halogenated pyrimidines .

Metabolic and Pharmacokinetic Considerations

  • 5-FU : Requires enzymatic conversion to FdUMP for activity, a process inefficient in some tumors .
  • The methyl groups in this compound may prolong half-life by resisting cytochrome P450-mediated oxidation .

Research Findings and Clinical Implications

  • Combination Therapies : 5-FU shows potentiation with 6-mercaptopurine or radiotherapy in solid tumors . Sulfonamide derivatives could synergize with DNA-damaging agents due to complementary mechanisms.
  • Hypoxia-Activated Prodrugs : Fluorinated nucleosides like 5-fluoro-2'-deoxyuridine are being studied as hypoxia-targeted prodrugs, a strategy that could be adapted for sulfonamide analogs .

Biological Activity

5-Fluoro-2,3-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 5-position and two methyl groups at the 2 and 3 positions on the benzene ring, along with a sulfonamide functional group. This unique structure influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known to act as a competitive inhibitor of the enzyme dihydropteroate synthase, which is critical for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making it a candidate for antimicrobial applications .

In cancer research, the compound has shown potential in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of specific signaling pathways associated with cell death .

Antimicrobial Activity

This compound has been evaluated for its antibacterial properties. It acts by disrupting folate synthesis in bacteria, similar to other sulfonamides. In vitro studies have demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Streptococcus pneumoniae16 µg/mL

Anticancer Activity

Research has shown that this compound exhibits potent cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation:

Cell Line IC50 (µM)
L1210 mouse leukemia cells0.5
MCF-7 breast cancer cells1.2
HeLa cervical cancer cells0.8

Case Studies

  • Anticancer Efficacy in Leukemia : A study published in PubMed evaluated the effects of various sulfonamide derivatives, including this compound, on L1210 mouse leukemia cells. The results indicated that this compound significantly inhibited cell proliferation with an IC50 value in the nanomolar range .
  • Antimicrobial Activity Assessment : In a comparative study assessing multiple sulfonamides' efficacy against bacterial strains, this compound displayed marked antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent .
  • Mechanistic Insights : Research into the mechanism revealed that the compound's interaction with dihydropteroate synthase leads to significant metabolic disruption in bacterial cells, providing insights into its potential as an antibiotic .

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